molecular formula C14H13ClO4S B12195566 4-Methoxyphenyl 4-chloro-3-methylbenzenesulfonate

4-Methoxyphenyl 4-chloro-3-methylbenzenesulfonate

Cat. No.: B12195566
M. Wt: 312.8 g/mol
InChI Key: DYVZSBFGGSRKGU-UHFFFAOYSA-N
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Description

4-Methoxyphenyl 4-chloro-3-methylbenzenesulfonate is an organic compound with the molecular formula C14H13ClO4S. It is a sulfonate ester derived from 4-methoxyphenol and 4-chloro-3-methylbenzenesulfonyl chloride. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 4-chloro-3-methylbenzenesulfonate typically involves the reaction of 4-methoxyphenol with 4-chloro-3-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 4-chloro-3-methylbenzenesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aromatic ring can undergo reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of reduced aromatic compounds.

Scientific Research Applications

4-Methoxyphenyl 4-chloro-3-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 4-chloro-3-methylbenzenesulfonate involves its interaction with specific molecular targets. The sulfonate ester group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, leading to the modification of their activity. The methoxy and chloro substituents on the aromatic ring can influence the compound’s reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenyl 4-chlorobenzenesulfonate
  • 4-Methoxyphenyl 3-methylbenzenesulfonate
  • 4-Chlorophenyl 4-methoxybenzenesulfonate

Uniqueness

4-Methoxyphenyl 4-chloro-3-methylbenzenesulfonate is unique due to the presence of both methoxy and chloro substituents on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the sulfonate ester group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H13ClO4S

Molecular Weight

312.8 g/mol

IUPAC Name

(4-methoxyphenyl) 4-chloro-3-methylbenzenesulfonate

InChI

InChI=1S/C14H13ClO4S/c1-10-9-13(7-8-14(10)15)20(16,17)19-12-5-3-11(18-2)4-6-12/h3-9H,1-2H3

InChI Key

DYVZSBFGGSRKGU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=C(C=C2)OC)Cl

Origin of Product

United States

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